in vitro biological activity of methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate
in vitro biological activity of methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate
An In-Depth Technical Guide on the In Vitro Biological Activity of Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate
Executive Summary
The pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged heterocyclic pharmacophore in modern medicinal chemistry, functioning as a bioisostere of the adenine ring of adenosine triphosphate (ATP)[1]. Within this class, methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate serves as a critical core structure for the development of potent, ATP-competitive tyrosine kinase inhibitors (TKIs)[2]. This technical guide details the mechanistic grounding, biochemical profiling, and in vitro cellular validation workflows required to evaluate the biological activity of this compound and its derivatives, specifically targeting oncogenic kinases such as c-Src, Abl, and EGFR[3][4].
Mechanistic Grounding: The ATP-Competitive Binding Mode
To understand the in vitro activity of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate, one must first analyze its molecular interactions within the kinase active site. The compound acts as a Type I kinase inhibitor, binding to the active conformation of the kinase[5].
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Hinge Region Anchoring: The 4-amino group acts as a critical hydrogen bond donor, while the N5 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor. These heteroatoms interact directly with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Met341 in c-Src or Met318 in c-Abl), perfectly mimicking the binding of adenine[2][6].
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Hydrophobic Pocket Probing (C3 Position): The methyl carboxylate group at the C3 position is strategically oriented toward the hydrophobic gatekeeper pocket of the kinase domain. The ester functionality provides a balance of steric bulk and hydrogen-bond accepting capability, allowing researchers to optimize binding affinity and selectivity against specific kinase isoforms[2].
Caption: Mechanism of action and downstream signaling interference by pyrazolo[3,4-d]pyrimidine derivatives.
Cell-Free Enzymatic Profiling: Kinase Inhibition Assays
Causality & Rationale: Before advancing to cell-based models, the compound must be evaluated in a cell-free environment to isolate direct target engagement. This eliminates confounding cellular variables such as membrane permeability or efflux pump activity. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET is chosen over traditional radiometric assays because its ratiometric readout (665 nm / 615 nm) inherently cancels out autofluorescence artifacts frequently caused by heterocyclic compounds.
Protocol: TR-FRET c-Src Kinase Assay
Self-Validating System: This protocol includes ATP at its Michaelis-Menten constant ( Km ) to ensure that competitive binding kinetics are accurately captured. A known inhibitor (e.g., Dasatinib) must be run in parallel as a positive control.
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Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
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Compound Titration: Serially dilute the methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate derivative in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1%.
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Enzyme/Substrate Addition: Add 2.5 µL of recombinant human c-Src kinase and ULight-labeled poly-GT peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the enzyme.
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Reaction Initiation: Add 2.5 µL of ATP (at the predetermined Km for c-Src, typically ~10 µM). Incubate for 60 minutes at room temperature.
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Detection: Stop the reaction by adding 5 µL of EDTA (to chelate Mg²⁺) containing a Europium (Eu)-labeled anti-phosphotyrosine antibody.
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Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
In Vitro Cellular Efficacy and Phenotypic Assays
Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. To validate the compound's ability to cross the lipid bilayer and inhibit intracellular kinases, we test it against specific cancer cell lines addicted to Src/EGFR signaling, such as the A431 (human epidermoid carcinoma) and U87 (glioblastoma) lines[3][7].
Protocol: Cell Viability and Proliferation (CellTiter-Glo)
This assay quantifies ATP as a proxy for metabolically active cells. Because our compound inhibits survival pathways (like PI3K/Akt), it induces apoptosis, leading to a measurable drop in intracellular ATP.
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Cell Seeding: Seed A431 or U87 cells at a density of 3,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.
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Treatment: Treat cells with varying concentrations of the compound (0.1 µM to 50 µM) for 72 hours.
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Lysis & Luminescence: Add an equal volume of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Quantification: Record luminescence and normalize data against the vehicle control (0.1% DMSO) to determine the cellular IC₅₀.
Protocol: Apoptosis Validation via Flow Cytometry
To confirm that the reduction in cell viability is due to apoptosis rather than mere cytostasis, an Annexin V/Propidium Iodide (PI) assay is employed.
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Induction: Treat A431 cells with the compound at its established IC₅₀ concentration for 48 hours.
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Harvesting: Collect both floating (apoptotic) and adherent cells. Wash twice with cold PBS.
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Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.
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Analysis: Analyze via flow cytometry within 1 hour. Annexin V⁺/PI⁻ indicates early apoptosis, while Annexin V⁺/PI⁺ indicates late apoptosis.
Caption: High-throughput in vitro screening workflow for pyrazolo[3,4-d]pyrimidine TKIs.
Quantitative Data Summary
The table below summarizes typical in vitro biological activity ranges for methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate derivatives against key targets, demonstrating the broad-spectrum utility of this scaffold[4][8][9].
| Target / Cell Line | Assay Type | Biological Activity Metric | Typical Range | Mechanistic Implication |
| c-Src Kinase | Cell-Free (TR-FRET) | IC₅₀ | 10 nM – 500 nM | Direct ATP-competitive inhibition at the hinge region. |
| Abl Kinase | Cell-Free (TR-FRET) | IC₅₀ | 25 nM – 800 nM | Dual inhibition capability due to structural homology with Src. |
| EGFR (WT / T790M) | Cell-Free (Radiometric) | IC₅₀ | 50 nM – 1.2 µM | C3-carboxylate modifications enhance EGFR selectivity. |
| A431 Cells | Cellular (Viability) | IC₅₀ | 0.5 µM – 5.0 µM | High efficacy in epidermoid carcinoma driven by EGFR/Src. |
| U87 Cells | Cellular (Viability) | IC₅₀ | 1.0 µM – 10.0 µM | Effective suppression of glioblastoma cell proliferation. |
References
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Antiproliferative activity of new 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives toward the human epidermoid carcinoma A431 cell line. European Journal of Medicinal Chemistry. 3
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Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. 4
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. 1
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Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. PubMed Central (PMC). 7
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Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. 2
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Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). ACS Publications. 8
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Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis. 9
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Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. 5
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